(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride typically involves multi-step organic reactions. One common method involves the condensation of 1, n-diamines with substituted salicylaldehyde and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . This process results in the formation of the tetrahydro-pyrido-indole core structure, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and have applications in medicinal chemistry.
Pyrido[1,2-a]pyrimidines: These compounds also have a similar core structure and are used in the development of pharmaceuticals.
Uniqueness
(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H21ClN2O2 |
---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
ethyl 2-[(7S)-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-2-20-16(19)9-13-12-5-3-4-6-14(12)18-10-11(17)7-8-15(13)18;/h3-6,11H,2,7-10,17H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
OGIDYVIDKRDZDV-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)CC1=C2CC[C@@H](CN2C3=CC=CC=C31)N.Cl |
Canonical SMILES |
CCOC(=O)CC1=C2CCC(CN2C3=CC=CC=C31)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.